molecular formula C10H12N2O2 B1595725 5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole CAS No. 51437-32-2

5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole

Cat. No. B1595725
CAS RN: 51437-32-2
M. Wt: 192.21 g/mol
InChI Key: UZXACZRAUVKJFI-UHFFFAOYSA-N
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Description

“5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C10H12N2O2 . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of imidazole-based compounds, such as “5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole”, often involves the reaction of glyoxal and formaldehyde in ammonia . This method, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole” consists of a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole-based compounds, such as “5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole”, play an important role in chemical sciences, biological sciences, and materials science, and are used as a catalyst in compound synthesis and the process of developing new drugs .

Scientific Research Applications

Methylglyoxal and Advanced Glycation End-products

Methylglyoxal (MG) is a reactive compound that forms advanced glycation end-products (AGEs) through reactions with proteins. These AGEs, including various imidazole derivatives, have implications in diabetes and neurodegenerative diseases. The study by Nemet, Varga-Defterdarović, and Turk (2006) details the formation, detection, and biological significance of MG and its derivatives in food and organisms, highlighting the importance of understanding these compounds in health contexts (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis and Antiviral Activity

Hamdouchi et al. (1999) investigated 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, revealing their potential as antiviral agents. This study exemplifies the synthetic approach and biological evaluation of imidazole derivatives, suggesting their utility in developing new therapeutics (Hamdouchi et al., 1999).

Ferroelectricity and Antiferroelectricity in Benzimidazoles

Horiuchi et al. (2012) demonstrated that chains of amphoteric molecules, including benzimidazoles, can exhibit bistable electric polarity and are electrically switchable, indicating potential applications in ferroelectric devices. This research reveals the structural versatility of imidazole derivatives and their significance in material science (Horiuchi et al., 2012).

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) synthesized and evaluated a series of benzo[d]imidazole derivatives for their antioxidant and antimicrobial activities. The study highlights the importance of structural modifications in enhancing biological activities and potential therapeutic applications of imidazole derivatives (Bassyouni et al., 2012).

Safety And Hazards

The safety and hazards associated with “5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole” are not explicitly mentioned in the available resources .

properties

IUPAC Name

5,6-dimethoxy-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-11-7-4-9(13-2)10(14-3)5-8(7)12-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXACZRAUVKJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354290
Record name 5,6-Dimethoxy-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole

CAS RN

51437-32-2
Record name 5,6-Dimethoxy-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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